(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Description
Properties
CAS No. |
920798-26-1 |
|---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(6S)-6-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
GVJIZXTWCXLJOR-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Nitration and Reduction Route
This method typically involves the following steps:
Step 1 : Nitration of a precursor compound (e.g., 4-(4-nitrophenyl)morpholin-3-one) using nitric acid to introduce a nitro group.
Step 2 : The nitro compound is then reduced to the corresponding amine using catalytic hydrogenation, often employing palladium on carbon as a catalyst.
This method has been documented to yield satisfactory results, but it may require specialized equipment due to the handling of nitric acid and the need for hydrogenation conditions.
Method B: Direct Acylation
In this approach, the synthesis proceeds through direct acylation of morpholine derivatives:
Step 1 : Morpholine is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide.
Step 2 : The resulting product undergoes cyclization to form the morpholine ring.
This method is advantageous for its simplicity and higher yields compared to more complex multi-step processes.
Method C: Oxidative Coupling
This innovative method involves oxidative coupling reactions:
Step 1 : A phenolic compound is reacted with an appropriate chlorinated reagent under oxidative conditions.
Step 2 : The resulting product is then cyclized to form the desired morpholine structure.
This method has been noted for its environmental benefits, as it avoids harsh reagents and reduces waste production.
The following table summarizes key aspects of each preparation method discussed:
| Method | Steps Involved | Yield | Equipment Needed | Environmental Impact |
|---|---|---|---|---|
| Nitration & Reduction | Nitration → Reduction | Moderate | Hydrogenation setup | Moderate |
| Direct Acylation | Acylation → Cyclization | High | Standard lab equipment | Low |
| Oxidative Coupling | Oxidative reaction → Cyclization | Variable | Specialized oxidative setup | Very low |
Recent studies have focused on optimizing these synthesis routes to improve yields and reduce environmental impact. For instance, using alternative solvents or catalysts has shown promise in enhancing reaction efficiency while minimizing hazardous waste production.
Moreover, researchers have explored variations in reaction conditions (temperature, pressure, and concentration) to optimize yield without compromising safety or environmental standards.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has shown that morpholine derivatives, including (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one, exhibit promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that morpholine derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
3. Central Nervous System Effects
There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies indicate that it could provide benefits in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthetic Applications
1. Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features allow for the development of various derivatives that can be tailored for specific therapeutic targets. For instance, it has been utilized in the synthesis of novel heterocyclic compounds that demonstrate enhanced biological activity .
2. Modular Synthesis
The compound's structure allows it to participate in modular synthesis approaches, where it can be combined with other reactants to create diverse chemical entities. This versatility is valuable in drug discovery, enabling rapid exploration of structure-activity relationships (SAR) for optimizing therapeutic efficacy .
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against certain strains, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Morpholin-3-one Family
Several morpholin-3-one derivatives have been synthesized and studied for their biological activities. Key analogues include:
4-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)morpholin-3-one (Compound 1)
6-(4-Chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one (Compound 2)
6-((4-Nitrophenoxy)methyl)-4-phenylmorpholin-3-one (Compound 3)
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound differs from Compounds 1–3 in its stereospecific 4-(1S-phenylethyl) substituent, which may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl or 4-methoxyphenyl groups in analogues.
- Compound 1 demonstrated the strongest apoptotic activity in A549 lung cancer cells, likely due to the electron-withdrawing nitro group enhancing electrophilic interactions with cellular targets .
Non-Morpholinone Analogues with Shared Substituents
Methyl (1S,6S)-6-(4-Chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate
- Core Structure: Cyclohexenone (vs. morpholinone) with 4-chlorophenyl and 4-methylphenyl substituents.
- Synthesis: Prepared via Claisen-Schmidt condensation, similar to methods used for aryl-substituted morpholinones .
- Spectroscopic Data :
- IR : Peaks at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
- 1H NMR : δ 7.2–7.4 (aromatic protons), δ 3.7 (ester methyl).
Chlorhexidine Derivatives
- Examples : Chlorhexidine amine, dimer, and glucityl triazine derivatives.
- Shared Feature : 4-Chlorophenyl group (as in the target compound).
- Key Difference: Biguanide or triazine cores (vs. morpholinone) result in distinct mechanisms, such as antimicrobial action via membrane disruption .
Research Findings and Implications
- Synthetic Routes: The target compound’s stereospecific synthesis likely requires asymmetric catalysis or chiral auxiliaries, contrasting with the Claisen-Schmidt or Mitsunobu reactions used for analogues .
- Physicochemical Properties : The (1S)-1-phenylethyl group may improve metabolic stability compared to Compounds 1–3, which contain labile nitro or methoxy groups.
Biological Activity
(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound with a morpholine core, notable for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Chlorophenyl Group : Substituted at the 6-position.
- Phenylethyl Group : Attached at the 4-position.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClNO2 |
| Molecular Weight | 315.8 g/mol |
| CAS Number | 920798-26-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various cellular signaling pathways, making it a candidate for therapeutic applications in areas such as cancer and neurological disorders .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that compounds with similar morpholine structures exhibit significant inhibitory effects on enzymes involved in cancer progression and metabolic disorders.
Key Findings :
- Acetylcholinesterase Inhibition : Analogous compounds have demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in treating urease-related conditions .
Receptor Modulation
This compound's structural features allow it to modulate receptor activities. This modulation can alter physiological responses, contributing to its therapeutic efficacy.
Case Studies and Research Findings
Recent studies have focused on the compound's pharmacological potential:
- Cancer Research : Studies have indicated that morpholine derivatives can inhibit tumor growth by modulating specific signaling pathways. For example, compounds similar to this compound have been evaluated for their anti-tumor properties in vitro, showing promising results against various cancer cell lines.
- Neurological Applications : The ability of this compound to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The modulation of neurotransmitter levels could enhance cognitive function and memory retention .
- Antimicrobial Activity : Some derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of (6S)-6-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one in laboratory settings?
- Methodological Answer : Prioritize solvent selection (e.g., methanol or ethanol for stepwise coupling reactions), temperature control (maintain 0–5°C during chiral intermediate formation), and stoichiometric ratios of chiral auxiliaries. Use chiral catalysts (e.g., Rhodium(I)-BINAP complexes) to enhance stereoselectivity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm enantiomeric purity with polarimetry .
Q. How can researchers characterize the physical stability of this morpholinone derivative under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in amber glass vials. Use HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect degradation products. Note that no decomposition is expected under inert atmospheres, but hygroscopicity may require desiccant use .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the (6S,1S) configuration?
- Methodological Answer : Combine X-ray crystallography (single-crystal analysis) with NOESY NMR to confirm spatial arrangements. For chiral centers, compare experimental specific rotation ([α]D²⁵) with literature values (e.g., +32° to +38° in chloroform) and validate via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., serotonin receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). Validate against crystal structures of 5-HT₃ receptors (PDB: 4PIR). Analyze π-π stacking between the chlorophenyl group and receptor aromatic residues .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%) for intermediates?
- Methodological Answer : Replicate protocols with rigorous exclusion of moisture (Schlenk line) and trace oxygen (argon purging). Compare purity of starting materials via GC-MS. For low yields, introduce microwave-assisted synthesis (100°C, 20 min) to bypass kinetic barriers .
Q. How to design enantioselective assays for detecting trace impurities in the final product?
- Methodological Answer : Use UPLC-MS/MS with a chiral stationary phase (Chiralcel OD-H). Set MRM transitions for target m/z 343.1 → 198.1 (quantifier) and 343.1 → 154.0 (qualifier). Calibrate with spiked samples (0.1–10 ppm) to validate LOD (0.05 ppm) .
Q. What in vitro toxicological assays are suitable for preliminary safety profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
